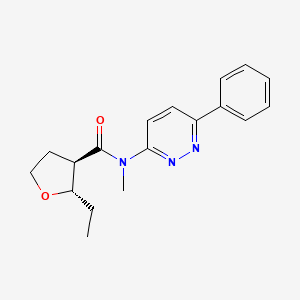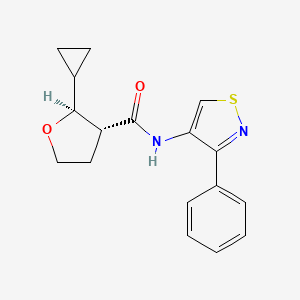
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a novel oxolane derivative that has been synthesized through a specific method, which will be discussed in The compound's mechanism of action and its biochemical and physiological effects have also been studied in detail. This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in cell growth and inflammation. Additionally, it may also act by modulating specific signaling pathways involved in these processes.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of (this compound)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to have anti-inflammatory effects in animal models of inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is its potential as a therapeutic agent for cancer and inflammation. Additionally, its chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
Several future directions can be explored in the research of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide. One of the most significant directions is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis method. Furthermore, the compound's potential applications in other fields, such as materials science and catalysis, can also be explored.
Métodos De Síntesis
The synthesis of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide involves a multi-step process that includes the reaction of 3-phenylpyridazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then subjected to a cyclization reaction to form the oxolane derivative. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-16-14(11-12-23-16)18(22)21(2)17-10-9-15(19-20-17)13-7-5-4-6-8-13/h4-10,14,16H,3,11-12H2,1-2H3/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBBMHWJVRWRH-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)N(C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)N(C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3R)-3-[(2,4,5-trimethylthiophen-3-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353226.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-benzothiophene-2-sulfonamide](/img/structure/B7353235.png)
![4-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N,N,3-trimethylfuran-2-carboxamide](/img/structure/B7353240.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-chloro-5-(methoxymethyl)benzenesulfonamide](/img/structure/B7353247.png)

![4-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7353278.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methylthiophene-2-sulfonamide](/img/structure/B7353283.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![3-[[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B7353289.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(2S,3R)-2-cyclopropyl-N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7353301.png)
![(1S,6R)-2-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353317.png)
![(1S,6R)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353322.png)
![(1S,6R)-2-[(1-phenyltriazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353330.png)